2-Bromo-4-nitrophenyl acetate
Description
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Properties
CAS No. |
63801-96-7 |
|---|---|
Molecular Formula |
C8H6BrNO4 |
Molecular Weight |
260.04 g/mol |
IUPAC Name |
(2-bromo-4-nitrophenyl) acetate |
InChI |
InChI=1S/C8H6BrNO4/c1-5(11)14-8-3-2-6(10(12)13)4-7(8)9/h2-4H,1H3 |
InChI Key |
QIKPOTVKYGFMHN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The acetate ester group is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid (2-bromo-4-nitrophenylacetic acid) and acetic acid.
Example Conditions :
-
Acidic Hydrolysis : Dilute hydrochloric acid (1 mol/L) at reflux (100–120°C) .
-
Basic Hydrolysis : Sodium hydroxide (2 mol/L) at 80°C, followed by acidification to isolate the free acid .
Mechanistic Pathway :
Ar = 2-bromo-4-nitrophenyl
Nucleophilic Aromatic Substitution (SN_\text{N}NAr)
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution at the bromine-bearing position. Common nucleophiles include amines, alkoxides, or thiols.
Example Reaction :
Replacement of bromine with a methoxy group using sodium methoxide:
Reported yields for similar substrates: 70–85% .
Key Factors :
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
-
Temperature : Reactions often require elevated temperatures (60–120°C).
Reduction of the Nitro Group
The nitro group can be reduced to an amine under catalytic hydrogenation or with reducing agents like Fe/HCl. This transformation alters the electronic properties of the molecule.
Example Conditions :
-
Catalytic Hydrogenation : H gas (1 atm) with 10% Pd/C in ethanol at 25°C .
-
Fe/HCl Reduction : Iron powder in aqueous HCl at 60°C for 4 hours .
Outcome :
Cross-Coupling Reactions
The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling C–C bond formation.
Suzuki Coupling Example :
Reaction with phenylboronic acid:
Thermal Decomposition
Thermogravimetric analysis (TGA) of structurally similar bromonitroaryl acetates indicates decomposition onset at ~200°C, releasing CO and forming brominated nitrobenzene derivatives .
Challenges and Limitations
-
Steric Hindrance : The ortho-bromine and para-nitro groups may impede reactivity in some transformations.
-
Competing Pathways : Reduction of the nitro group may interfere with ester hydrolysis under basic conditions.
While direct experimental data for this compound is limited, these inferences align with well-established reactivity patterns of bromonitroaromatic esters . Further studies are required to validate these pathways empirically.
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